Scientific Field: Medicinal Chemistry Summary: “8-Chloro-8-nonenenitrile” is utilized in the synthesis of biologically active quinoline and its analogues, which are significant in medicinal chemistry due to their therapeutic potential. Methods: The compound is used in various synthesis protocols, such as transition metal-catalyzed reactions, to construct the quinoline scaffold. Results: The use of “8-Chloro-8-nonenenitrile” has enabled the development of quinolines with potential biological and pharmaceutical activities .
Scientific Field: Organic Chemistry Summary: This compound plays a role in the synthesis of nitrogen-containing heterocycles, which are crucial in drug design and development. Methods: It is involved in the development of novel molecules and composites through organic synthesis protocols. Results: The advancement in nitrogen-based heterocycles synthesis has led to a significant number of new pharmaceuticals entering the market .
Scientific Field: Cancer Research Summary: “8-Chloro-8-nonenenitrile” derivatives are explored for their potential as therapeutic agents in cancer treatment. Methods: Small molecules derived from “8-Chloro-8-nonenenitrile” are tested for their ability to inhibit ADAR, a therapeutic target in multiple cancers. Results: Studies have shown that derivatives like 8-chloroadenosine exhibit toxicity to both ADAR-dependent and -independent cancer cell lines, indicating a non-selective inhibition of ADAR .
Scientific Field: Clinical Oncology Summary: Derivatives of “8-Chloro-8-nonenenitrile” are used in combination chemotherapy regimens. Methods: Compounds like 8-Chloro cAMP and 8-Chloro Adenosine are administered in clinical settings to evaluate their efficacy. Results: These derivatives have shown involvement in physiological and pathological effects through membrane-bound receptors linked to G proteins .
8-Chloro-8-nonenenitrile is a chemical compound characterized by the presence of a chloro group and a nitrile functional group on a nonene carbon chain. Its molecular formula is C₉H₁₃ClN, and it has gained attention in medicinal chemistry for its role in synthesizing biologically active compounds, particularly quinoline derivatives. These derivatives are significant due to their potential therapeutic applications, including antimicrobial and anticancer properties.
Research indicates that derivatives of 8-Chloro-8-nonenenitrile exhibit promising biological activities. For instance:
The synthesis of 8-Chloro-8-nonenenitrile can be achieved through several methods:
8-Chloro-8-nonenenitrile finds applications primarily in:
Studies on the interactions of 8-Chloro-8-nonenenitrile and its derivatives with biological targets are ongoing. These investigations focus on:
Several compounds share structural similarities with 8-Chloro-8-nonenenitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Chloroquinoline | Contains a quinoline structure | Antimicrobial and anticancer properties |
6-Chloronicotinic acid | Pyridine ring with a carboxylic acid | Neuroprotective effects |
4-Chlorobenzonitrile | Benzene ring with a nitrile group | Used in organic synthesis |
2-Chloroacrylonitrile | Acryloyl group with chloro and nitrile | Potential use in polymer chemistry |
Uniqueness of 8-Chloro-8-nonenenitrile:
IUPAC Name: 8-Chloronon-8-enenitrile
CAS Numbers: 1096105-18-8 (primary), 951887-64-2 (synonym)
Molecular Formula: C₉H₁₄ClN
Molecular Weight: 171.67 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01)
Property | Value | Source Citation |
---|---|---|
Synonyms | 8-Chloronon-8-enenitrile, 8-nonenenitrile, 951887-64-2, MFCD09801069 | |
SMILES Code | N#CCCCCCCC(=C)Cl | |
InChIKey | PGGXUAAHWXYEFJ-UHFFFAOYSA-N |
Structural Features:
While the exact discovery date remains undocumented, 8-chloro-8-nonenenitrile’s synthesis aligns with mid-20th-century advancements in nitrile chemistry. Key milestones include:
Synthetic Routes:
8-Chloro-8-nonenenitrile’s bifunctionality makes it indispensable in synthesizing complex molecules.
Use Case | Example | Reaction Pathway |
---|---|---|
Herbicides | Nitroguanidine derivatives | Nitrile hydrolysis → amide |
Polymer Precursors | Acrylonitrile copolymers | Radical polymerization |
8-Chloro-8-nonenenitrile exhibits a complex molecular architecture characterized by a linear nine-carbon chain terminated by a nitrile group at one end and a chloroalkene functionality at the other. The molecular formula C₉H₁₄ClN indicates the presence of 171.67 g/mol molecular weight compound with distinctive structural features [1] [2].
The compound possesses a terminal alkene substituted with chlorine at the 8-position, creating a chloroalkene moiety that significantly influences the electronic properties of the molecule. The nitrile group at the opposite terminus provides a strong electron-withdrawing effect, establishing an electronic gradient across the molecular framework [1] [2].
The stereoelectronic effects within 8-chloro-8-nonenenitrile are governed by the interaction between the electron-withdrawing nitrile group and the electron-donating alkyl chain. The chlorine substituent on the terminal alkene introduces additional electronic perturbations through its inductive effect, creating a complex electronic environment that influences molecular reactivity and stability [1] [2].
The molecular geometry is characterized by sp³ hybridization along the aliphatic chain, sp² hybridization at the chloroalkene terminus, and sp hybridization at the nitrile carbon. This hybridization pattern creates distinct geometric constraints that dictate the overall molecular conformation and influence intermolecular interactions [1] [2].
The proton nuclear magnetic resonance spectrum of 8-chloro-8-nonenenitrile exhibits characteristic chemical shifts that reflect the diverse electronic environments within the molecule. The terminal alkene proton appears in the typical olefinic region at approximately 5.0-6.0 ppm, with the chlorine substitution causing a slight downfield shift due to the electron-withdrawing effect [3] [4].
The aliphatic methylene protons of the carbon chain resonate between 1.2-2.5 ppm, with the protons adjacent to the nitrile group experiencing slight deshielding due to the electron-withdrawing nature of the cyano functionality. The methylene protons proximal to the chloroalkene moiety display characteristic chemical shifts reflecting their proximity to the electron-deficient alkene carbon [3] [4].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the nitrile carbon resonance at approximately 120 ppm, consistent with the typical chemical shift range for cyano carbons. The chloroalkene carbon appears around 140 ppm, reflecting the sp² hybridization and chlorine substitution effects. The aliphatic carbons of the chain exhibit chemical shifts in the 20-40 ppm range, with subtle variations based on their position relative to the functional groups [3] [4].
The carbon spectrum provides definitive evidence for the molecular structure, with the characteristic nitrile carbon signal serving as a diagnostic marker for the cyano functionality. The chloroalkene carbon signal confirms the presence of the terminal chloro-substituted double bond [3] [4].
Infrared spectroscopy of 8-chloro-8-nonenenitrile reveals several characteristic absorption bands that provide structural confirmation. The most prominent feature is the intense nitrile stretching vibration at approximately 2240 cm⁻¹, which serves as a diagnostic marker for the cyano group [4] [5].
The carbon-carbon double bond stretch appears at approximately 1630 cm⁻¹, consistent with alkene functionality. The carbon-chlorine stretching vibration manifests in the 600-800 cm⁻¹ region, confirming the presence of the chloro substituent. Additional absorption bands correspond to aliphatic carbon-hydrogen stretching vibrations in the 2850-3000 cm⁻¹ region [4] [5].
Mass spectrometric analysis reveals the molecular ion peak at m/z 171/173, displaying the characteristic isotope pattern associated with chlorine-containing compounds. The chlorine isotope pattern (³⁵Cl and ³⁷Cl) provides definitive confirmation of the halogen presence. Common fragmentation patterns include the loss of chlorine (m/z 136) and various alkyl chain fragmentations [4] [5].
The mass spectrum exhibits base peak fragments corresponding to the nitrile-containing portions of the molecule, reflecting the stability of the cyano group during electron impact ionization. Additional fragment ions provide insight into the molecular connectivity and structural arrangement [4] [5].
The melting point of 8-chloro-8-nonenenitrile has not been definitively determined in available literature, indicating potential challenges in crystallization or limited research focus on this specific property. The absence of melting point data suggests the compound may exist as a liquid at ambient temperatures or exhibit complex phase behavior [1] [6].
The boiling point has been determined to be 279.9 ± 33.0°C at 760 mmHg, indicating moderate volatility characteristics. This boiling point reflects the combined effects of molecular size, intermolecular forces, and the presence of polar functional groups [1] [6].
Solubility behavior of 8-chloro-8-nonenenitrile is influenced by the dual nature of its functional groups. The nitrile group provides some polarity, while the extended aliphatic chain imparts hydrophobic characteristics. The chloroalkene moiety contributes additional polarity through the carbon-chlorine bond dipole [1] [6].
The compound likely exhibits limited water solubility due to the predominant hydrophobic character of the aliphatic chain. Enhanced solubility in organic solvents such as chloroform, acetone, and aromatic hydrocarbons would be expected based on the molecular structure and functional group compatibility [1] [6].
8-Chloro-8-nonenenitrile demonstrates moderate stability under ambient conditions, with recommended storage at -4°C for short-term preservation and -20°C for long-term storage. This temperature dependence indicates thermal sensitivity that may lead to decomposition at elevated temperatures [1] [6].
Under ambient temperature conditions (25°C), the compound exhibits acceptable stability with minimal degradation over reasonable time periods. However, exposure to elevated temperatures above 100°C may result in decomposition through various pathways including dehydrochlorination, nitrile hydrolysis, or oxidative degradation [1] [6].
The compound shows susceptibility to hydrolysis, particularly under acidic or basic conditions where the nitrile group may undergo conversion to carboxylic acid derivatives. The chloroalkene functionality may also participate in nucleophilic substitution reactions in the presence of suitable nucleophiles [1] [6].
Light exposure presents additional stability concerns, as the chloroalkene moiety may undergo photochemical reactions leading to rearrangement or degradation products. Oxidative conditions pose risks for both the alkene and aliphatic chain portions of the molecule, potentially generating oxidized derivatives or polymeric materials [1] [6].